6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13-4-3-7-5-8(12)6-9(15-2)10(7)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
OBIZJCFCHWIABX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=CC(=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Procedure Summary:
- Reactants: Sulfonium salts, arylglyoxals, primary amines, and isocyanides
- Catalyst/Base: Triethylamine (NEt3)
- Conditions: Room temperature, one-pot tandem reaction
- Outcome: Formation of 3,4-dihydroisoquinolin-1(2H)-ones via Ugi condensation and cyclization
This method allows incorporation of various substituents on the aromatic ring, including bromine and methoxy groups, by selecting appropriate arylglyoxals and amines.
| Step | Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | Sulfonium salt + arylglyoxal + amine + isocyanide + NEt3 | 48–86 | One-pot Ugi condensation and cyclization |
Reference: Pan et al., 2024
Directed ortho-Lithiation and Nucleophilic Aromatic Substitution
For selective substitution at the 6- and 8-positions of the isoquinoline ring, directed ortho-lithiation provides a strategic route. This method involves:
- Lithiation of appropriately substituted benzaldehydes or arylethylamines
- Subsequent electrophilic quenching to introduce bromo and methoxy substituents
- Cyclization via Bischler–Napieralski reaction or related methods
Example:
- Starting from 2-bromo-3-methoxybenzaldehyde derivatives, lithiation at the ortho position allows introduction of substituents at position 6 (bromo) and 8 (methoxy) on the isoquinoline core.
- The 4-bromo substituent can act as a protecting group during cyclization steps and can be removed or retained depending on the target molecule.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Directed ortho-lithiation of substituted benzaldehyde | High | Selective lithiation at ortho position |
| 2 | Electrophilic substitution (e.g., bromination) | Moderate | Introduces bromine at position 6 |
| 3 | Bischler–Napieralski cyclization | Moderate | Forms dihydroisoquinolinone core |
| 4 | Reduction (e.g., NaBH4) | High | Converts imine to tetrahydroisoquinoline |
Reference: Synthesis of 8-fluoro-3,4-dihydroisoquinoline and derivatives, 2018
Bischler–Napieralski Cyclization and Functional Group Modification
The classical Bischler–Napieralski cyclization is widely used to form the dihydroisoquinoline core from β-phenylethylamides or related intermediates.
General Steps:
- Formation of amide intermediate from substituted phenylethylamine and acid chloride
- Cyclization under dehydrating conditions (e.g., POCl3, P2O5) to form isoquinoline ring
- Reduction of imine double bond to yield 3,4-dihydroisoquinolin-1(2H)-one
- Introduction of substituents such as methoxy and bromo groups either before or after cyclization
This method is adaptable to introduce a methoxy group at position 8 via starting material substitution and bromine at position 6 via electrophilic aromatic substitution.
Reference: Beilstein Journal of Organic Chemistry, 2022
Use of Diazo Isoquinolin-3(2H)-one Intermediates
Diazo compounds derived from 3,4-dihydroisoquinolin-1(2H)-ones can be used as versatile intermediates for further functionalization.
Preparation:
- Convert isoquinolinone derivatives to diazo compounds using sulfonyl azides and bases (e.g., DBU) in dichloromethane
- Diazo intermediates can undergo cycloadditions or insertions to introduce additional substituents or ring systems
This method provides access to complex substituted isoquinolinones, including those with bromo and methoxy groups on the aromatic ring.
Reference: Beilstein Journal of Organic Chemistry, 2022
Example Preparation of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
While direct literature specifically naming this exact compound is scarce, the synthesis can be extrapolated from the above methods:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from 2-bromo-3-methoxybenzaldehyde | Directed ortho-lithiation, electrophilic substitution | High | Introduces bromo at position 6, methoxy at 8 |
| 2 | Condensation with methylamine or derivative | Room temperature, solvent like dioxane | Moderate | Forms Schiff base intermediate |
| 3 | Bischler–Napieralski cyclization | POCl3 or P2O5, reflux | Moderate | Forms 3,4-dihydroisoquinolin-1(2H)-one core |
| 4 | Reduction of imine double bond | NaBH4 or catalytic hydrogenation | High | Yields tetrahydroisoquinoline derivative |
| 5 | Purification | Chromatography or recrystallization | — | Isolates pure target compound |
This synthetic route is consistent with the approaches used for similar substituted isoquinolinones.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Applicability to Target Compound |
|---|---|---|---|---|
| One-pot Ugi-4CR + nucleophilic substitution | Sulfonium salts, arylglyoxals, amines, isocyanides, NEt3 | Mild, one-pot, good yields | 48–86 | Good for diverse substitutions including bromo and methoxy |
| Directed ortho-lithiation + cyclization | Organolithium reagents, electrophiles, POCl3 | High regioselectivity | Moderate to high | Precise substitution at 6 and 8 positions |
| Bischler–Napieralski cyclization | Acid chlorides, dehydrating agents, NaBH4 | Classical, well-established | Moderate to high | Core formation with variable substituents |
| Diazo intermediate functionalization | Sulfonyl azides, DBU, DCM | Versatile for further modifications | High | Enables complex substitution patterns |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could convert the compound into its fully saturated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Brominated Analogs
- 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 724422-42-8): Structural similarity: 0.95 (differs only in the absence of the 8-methoxy group). Commercial availability (95% purity) suggests its utility as a precursor or intermediate .
- 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1242157-15-8): Replaces methoxy with fluorine at position 6. Fluorine’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to methoxy. Molecular weight: 244.06 vs. 270.11 (target compound), indicating lower lipophilicity .
Methoxy-Substituted Analogs
- 6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g): Exhibits potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 cells) and tubulin polymerization inhibition comparable to combretastatin A-4 . The carbonyl linker and trimethoxybenzoyl group enhance hydrophobic interactions, whereas the target compound’s methyl group at position 2 may limit conformational flexibility .
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Demonstrates the impact of ester substituents on solubility and bioavailability.
Physicochemical and Spectroscopic Properties
Biological Activity
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This compound features a bromine atom at the sixth position, a methoxy group at the eighth position, and a methyl group at the second position. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 256.1 g/mol. The compound's structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Anticancer Potential : Isoquinoline derivatives have been explored for their anticancer activities. The specific interactions of this compound with cancer cell lines are under investigation, showing promise in inhibiting tumor growth.
- Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
- Receptor Interaction : It may interact with various receptors, including adenosine receptors, which play a significant role in neuroprotection and inflammation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other isoquinoline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Lacks bromine substitution; has a methoxy group | Potentially different biological activity profile |
| 6-Methoxyisoquinoline | Contains a single ring structure without dihydro | Different reactivity due to lack of saturation |
| 8-Bromoisoquinoline | Bromine substitution at a different position | May exhibit distinct pharmacological properties |
The distinct substitution pattern of this compound contributes to its unique biological activities compared to other isoquinoline derivatives.
Case Studies
Recent studies have highlighted the biological activity of similar compounds. For instance:
- Antibacterial Activity : A study on quinoline derivatives demonstrated significant antibacterial effects against various strains, suggesting that structural modifications can enhance efficacy against resistant bacteria .
- Neuroprotective Studies : Research focusing on adenosine A2A receptor antagonists has shown that modifications in isoquinoline structures can lead to improved neuroprotective effects in models of neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how are yields optimized?
Methodological Answer: Synthesis typically involves bromination of a pre-functionalized dihydroisoquinolinone scaffold. For example, bromine or N-bromosuccinimide (NBS) in acetic acid/chloroform can introduce bromine at position 6 . Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:
- Bromination : Optimized by controlling stoichiometry (1.2–1.5 eq Br₂) and reaction time (4–6 hrs) to minimize di-brominated byproducts.
- Cyclization : Sodium hydride in DMF under inert atmosphere promotes cyclization, achieving ~72% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer: Structural elucidation combines:
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and substituent positions .
- NMR spectroscopy : H and C NMR identify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.04) .
Advanced Research Questions
Q. How do structural modifications at positions 6 (Br) and 8 (OMe) influence biological activity and receptor binding?
Methodological Answer: Substituent effects are studied via comparative SAR:
- Bromine (C6) : Enhances electrophilicity, improving binding to hydrophobic pockets (e.g., WDR5 WIN-site inhibitors in anticancer studies) .
- Methoxy (C8) : Electron-donating groups increase metabolic stability but may reduce solubility.
- Comparative data : Fluorine or chlorine at C6 alters reactivity (e.g., 7-Fluoro analogs show 30% higher in vitro potency due to stronger H-bonding) . Experimental design: Docking simulations (AutoDock Vina) and in vitro assays (IC₅₀ measurements) validate interactions .
Q. What challenges arise in optimizing regioselective bromination for dihydroisoquinolinone derivatives?
Methodological Answer: Key challenges include:
- Regioselectivity : Bromination at C6 vs. C7 is controlled by directing groups (e.g., methoxy at C8 sterically blocks C7) .
- Byproduct formation : Over-bromination is mitigated using dilute Br₂ (0.5 M in CHCl₃) at 0°C .
- Catalytic methods : Ru(II)-catalyzed C–H functionalization improves selectivity (85% yield, 10 mol% [RuCl₂(p-cymene)]₂) .
Q. How can contradictions in reported bioactivity data between this compound and its analogs be resolved?
Methodological Answer: Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines, ATP-based viability assays) .
- Structural analogs : Compare 6-Bromo-8-OMe with 6-Fluoro-7-OMe derivatives to isolate substituent effects .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
